lithium(1+) ion 2-chloro-4-methoxybenzene-1-sulfinate
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Overview
Description
Lithium(1+) ion 2-chloro-4-methoxybenzene-1-sulfinate is a chemical compound with significant potential in scientific research due to its versatile applications. This compound is known for its unique properties, making it an indispensable tool for studying various phenomena and exploring innovative solutions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of lithium(1+) ion 2-chloro-4-methoxybenzene-1-sulfinate typically involves the reaction of 2-chloro-4-methoxybenzenesulfonyl chloride with lithium hydroxide. The reaction is carried out in an appropriate solvent, such as tetrahydrofuran (THF), under controlled temperature and pressure conditions to ensure the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and automated systems to maintain consistent quality and yield. The process includes the purification of the final product through recrystallization or chromatography techniques to achieve high purity levels.
Chemical Reactions Analysis
Types of Reactions
Lithium(1+) ion 2-chloro-4-methoxybenzene-1-sulfinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonate group to a sulfinate group.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed under basic conditions.
Major Products
The major products formed from these reactions include sulfonic acids, sulfinates, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
Lithium(1+) ion 2-chloro-4-methoxybenzene-1-sulfinate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in biochemical assays and as a probe for studying enzyme mechanisms.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the development of advanced materials and as an additive in various industrial processes.
Mechanism of Action
The mechanism by which lithium(1+) ion 2-chloro-4-methoxybenzene-1-sulfinate exerts its effects involves interactions with molecular targets and pathways. The compound can modulate enzyme activity, influence signal transduction pathways, and alter cellular processes. These interactions are mediated through its ability to form stable complexes with metal ions and other biomolecules .
Comparison with Similar Compounds
Similar Compounds
- Lithium 2-chloro-4-methoxybenzenesulfonate
- Lithium 2-chloro-4-methoxybenzenesulfinate
- Lithium 2-chloro-4-methoxybenzenesulfonamide
Uniqueness
Lithium(1+) ion 2-chloro-4-methoxybenzene-1-sulfinate stands out due to its specific structural features, such as the presence of both lithium and sulfonate groups, which confer unique reactivity and stability. This makes it particularly valuable in applications requiring precise control over chemical reactions and interactions.
Properties
IUPAC Name |
lithium;2-chloro-4-methoxybenzenesulfinate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClO3S.Li/c1-11-5-2-3-7(12(9)10)6(8)4-5;/h2-4H,1H3,(H,9,10);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDYPVWHGZZCISJ-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].COC1=CC(=C(C=C1)S(=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClLiO3S |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.6 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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